Theophylline, 8-isobutyl-
Description
Structure
3D Structure
Properties
CAS No. |
5770-30-9 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,3-dimethyl-8-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)5-7-12-8-9(13-7)14(3)11(17)15(4)10(8)16/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
NOEMEJJCNDUHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action for 8 Isobutyl 1,3 Dimethylxanthine
Modulation of Adenosine (B11128) Receptors by 8-Substituted Xanthines
Xanthine (B1682287) derivatives, including 8-isobutyl-1,3-dimethylxanthine, are well-established antagonists of adenosine receptors. Their interaction with these receptors is a key component of their pharmacological profile.
Affinity and Selectivity Profiles for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
Methylxanthines like theophylline (B1681296) and caffeine (B1668208) are known to be competitive antagonists at A1 and A2 adenosine receptors. nih.gov 8-substituted analogs of theophylline, which includes compounds with cycloalkyl, cycloalkenyl, or aryl groups at the C8 position, have been shown to be potent antagonists at both A1 and A2 adenosine receptors. nih.gov The affinity for these receptor subtypes can be influenced by the nature of the substituent at the 8-position. nih.govmdpi.com For instance, the introduction of a phenyl group at the 8-position generally leads to at least a tenfold increase in A1 adenosine receptor affinity. nih.gov
While many 8-phenyl-xanthines demonstrate selectivity for the A1 receptor, further modifications can alter this preference. researchgate.net The substitution pattern on the 8-phenyl group significantly impacts both affinity and selectivity, with A2A receptors accommodating bulkier substituents more readily than A1 receptors. researchgate.net The affinity of various xanthine conjugates for human adenosine receptors has been observed in the order of hA2AAR > hA3AR > hA1AR. acs.org
Interactive Table: Affinity of Select Xanthine Derivatives for Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
|---|---|---|---|---|
| Xanthine Amine Congener (monomer) | High | Moderate | Low | Low |
| Dendrimer Conjugate 14 (34 xanthines) | Nanomolar range | Nanomolar range | Nanomolar range | Nanomolar range |
| (E)-1,3-diethyl-7-methyl-8-[(3-trifluoromethyl)styryl]xanthine | - | 11.9 | - | - |
| 1,3-dimethyl-8-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenylxanthine | >100,000 | 100 | - | - |
Competitive vs. Allosteric Antagonism Mechanisms
Methylxanthines, including theophylline and its derivatives, typically act as competitive antagonists at adenosine receptors. nih.gov This means they bind to the same site as the endogenous agonist, adenosine, thereby blocking its action. nih.gov An antagonist congener of 1,3-dipropyl-8-phenylxanthine (B136342) demonstrated competitive antagonism, as evidenced by its ability to cause a parallel rightward shift in the agonist concentration-response curve in functional assays. acs.org However, at lower concentrations, this same compound suppressed the maximal effect of the agonist, which can be indicative of more complex interactions. acs.org
Interactions with Cyclic Nucleotide Phosphodiesterase (PDE) Isoenzymes
In addition to their effects on adenosine receptors, methylxanthines are also known to interact with cyclic nucleotide phosphodiesterases (PDEs).
Non-Selective PDE Inhibition Characteristics of Methylxanthines
3-Isobutyl-1-methylxanthine (B1674149) (IBMX) is a well-characterized non-selective inhibitor of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterases. hellobio.comcaymanchem.comarborassays.com It competitively inhibits a broad range of PDE isoenzymes. hellobio.com The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, demonstrate this lack of selectivity. For IBMX, these values are in the micromolar range for several PDE families: 13 µM for PDE4, 18 µM for PDE3, 19 µM for PDE1, 32 µM for PDE5, and 50 µM for PDE2. rndsystems.com Other reports provide similar IC50 values of 7 to 50 µM for PDE1-5, PDE7, and PDE11. arborassays.com However, it is noteworthy that PDE8A, PDE8B, and PDE9 are not sensitive to inhibition by IBMX. caymanchem.comarborassays.com
Interactive Table: IC50 Values of IBMX for Various PDE Isoenzymes
| PDE Isoenzyme | IC50 (µM) |
|---|---|
| PDE1 | 19 caymanchem.comrndsystems.com |
| PDE2 | 50 caymanchem.comrndsystems.com |
| PDE3 | 18 caymanchem.comrndsystems.com |
| PDE4 | 13 caymanchem.comrndsystems.com |
| PDE5 | 32 caymanchem.comrndsystems.com |
| PDE7 | 7 caymanchem.com |
Implications for Intracellular Cyclic AMP (cAMP) and Cyclic GMP (cGMP) Levels
By inhibiting the action of PDEs, which are responsible for the breakdown of cyclic nucleotides, methylxanthines like IBMX lead to an increase in the intracellular concentrations of both cAMP and cGMP. caymanchem.comarborassays.comstemcell.comrevvity.com This elevation in second messenger levels subsequently activates cyclic-nucleotide-regulated protein kinases. arborassays.comstemcell.com The inhibition of PDE activity by IBMX ensures a high level of cAMP accumulation within the cell. revvity.com This increase in intracellular cAMP can, in turn, influence a variety of cellular processes. nih.govbioone.org
Distinguishing from IBMX (3-isobutyl-1-methylxanthine) PDE Inhibition Spectrum
While both 8-isobutyl-1,3-dimethylxanthine and its isomer, 3-isobutyl-1-methylxanthine (IBMX), are recognized as phosphodiesterase (PDE) inhibitors, their profiles of action can exhibit differences. IBMX is known as a broad-spectrum PDE inhibitor, affecting multiple PDE families. chemsrc.com Specifically, IBMX demonstrates inhibitory activity against PDE3, PDE4, and PDE5 with IC50 values of 6.5 µM, 26.3 µM, and 31.7 µM, respectively. chemsrc.com This non-selective inhibition leads to an increase in intracellular levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netlongdom.org
In contrast, a derivative, 8-Methoxymethyl-3-isobutyl-1-methylxanthine, has been identified as a selective inhibitor of Ca2+-calmodulin-dependent phosphodiesterase (PDE1) with an IC50 of 4 µM. sigmaaldrich.com While this provides insight into the potential for selectivity among 8-substituted xanthines, direct comparative studies detailing the complete PDE inhibition spectrum of 8-isobutyl-1,3-dimethylxanthine against all PDE families are not as extensively documented in the provided search results as for IBMX.
The non-selective nature of IBMX can lead to complex cellular responses. For instance, in human neuroblastoma SH-SY5Y cells, IBMX was found to be less effective at increasing cAMP levels compared to more selective PDE inhibitors like rolipram. nih.gov This was partly attributed to IBMX's concurrent antagonism of adenosine receptors, which can counteract the expected rise in cAMP. nih.gov
Table 1: Comparative PDE Inhibition of Isobutylmethylxanthine Isomers
| Compound | Target PDE Isoforms | IC50 Values | Reference |
| 3-isobutyl-1-methylxanthine (IBMX) | PDE3, PDE4, PDE5 | 6.5 µM, 26.3 µM, 31.7 µM | chemsrc.com |
| 8-Methoxymethyl-3-isobutyl-1-methylxanthine | PDE1 | 4 µM | sigmaaldrich.com |
Potential for Histone Deacetylase (HDAC) Activity Modulation
The influence of xanthine derivatives extends beyond PDE inhibition to the epigenetic regulation of gene expression through the modulation of histone deacetylase (HDAC) activity.
Investigating Direct Activation of HDAC Activity by Xanthine Derivatives
Some methylxanthines have been proposed to activate histone deacetylases. longdom.orglongdom.org Theophylline, for instance, is suggested to activate HDACs, particularly when their function is compromised by oxidative stress. mdpi.com This mechanism is considered one of the potential pathways for its anti-inflammatory effects. wjgnet.com The process of HDAC activation is a critical area of research for understanding the full therapeutic potential of these compounds. rsc.orgnih.gov
Other Proposed Molecular Targets and Cellular Pathways
Beyond PDE and HDAC modulation, 8-isobutyl-1,3-dimethylxanthine and related compounds interact with other key cellular signaling components.
Calcium Flux Regulation
Methylxanthines are known to influence intracellular calcium levels. nih.gov Caffeine, a related compound, has been shown to mobilize intracellular calcium and inhibit calcium currents. physiology.org Theophylline also modulates calcium fluxes. researchgate.net While direct studies on 8-isobutyl-1,3-dimethylxanthine are limited in the search results, the general activity of xanthine derivatives suggests a potential role in regulating calcium signaling. For example, a derivative, 8-methoxymethyl-3-isobutyl-1-methylxanthine, is a selective inhibitor of the Ca2+-calmodulin-dependent phosphodiesterase (PDE1), indicating an indirect link to calcium-regulated pathways. sigmaaldrich.com
Receptor-Mediated Signaling Pathways beyond Adenosine Receptors
The primary receptor-mediated pathway for methylxanthines involves the antagonism of adenosine receptors. nih.gov Caffeine and theophylline are potent non-selective antagonists of A1, A2A, and A2B adenosine receptors. nih.govnih.gov 3-isobutyl-1-methylxanthine (IBMX) also acts as a non-selective adenosine receptor antagonist. longdom.org This antagonism is a key component of their pharmacological effects, sometimes working in concert with or in opposition to their PDE inhibitory actions. nih.gov
Chronic exposure to IBMX has been shown to increase the sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells, suggesting a compensatory mechanism that enhances sensitivity to contractile stimuli. science.gov This indicates that the effects of isobutylmethylxanthine isomers can extend to modulating other G-protein coupled receptor signaling pathways beyond the adenosine receptor family. The specific profile of 8-isobutyl-1,3-dimethylxanthine in this regard requires further investigation.
Modulation of Enzyme Activities (e.g., Xanthine Oxidase)
8-Isobutyl-1,3-dimethylxanthine (IBMX) primarily functions as a modulator of specific enzyme activities, a characteristic that underpins many of its biological effects. Its most extensively documented role is as a competitive non-selective inhibitor of phosphodiesterases (PDEs). However, its influence extends to other enzymes, such as angiotensin-converting enzyme (ACE), while its direct interaction with xanthine oxidase is less defined in scientific literature.
Inhibition of Phosphodiesterases (PDEs)
The most prominent enzymatic modulation by 8-isobutyl-1,3-dimethylxanthine is its inhibition of the phosphodiesterase (PDE) enzyme family. nih.govlongdom.org PDEs are crucial intracellular enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling pathways. By inhibiting these enzymes, IBMX increases the intracellular concentrations of cAMP and cGMP, which in turn activates protein kinases regulated by these cyclic nucleotides. longdom.orglongdom.org
IBMX is recognized as a broad-spectrum or non-selective PDE inhibitor, meaning it acts on multiple PDE isozymes. glpbio.commedchemexpress.com Its inhibitory potency varies across the different PDE families. Research has established specific half-maximal inhibitory concentration (IC₅₀) values, demonstrating this differential activity. For instance, IBMX shows potent inhibition against PDE3, PDE4, and PDE5, but it does not inhibit PDE8 or PDE9. longdom.orgglpbio.com The inhibition of PDEs is a key mechanism behind its use in research to study cellular processes regulated by cyclic nucleotides. nih.gov
Table 1: Inhibitory Potency (IC₅₀) of 8-Isobutyl-1,3-dimethylxanthine against various PDE Isozymes This table presents the half-maximal inhibitory concentration (IC₅₀) values of IBMX for different phosphodiesterase (PDE) isozymes as reported in scientific literature. Lower values indicate greater inhibitory potency.
| PDE Isozyme | IC₅₀ (μM) | Reference(s) |
| PDE1 | 19 | rndsystems.com |
| PDE2 | 50 | rndsystems.com |
| PDE3 | 6.5, 13 | glpbio.commedchemexpress.comrndsystems.com |
| PDE4 | 18, 26.3 | glpbio.commedchemexpress.comrndsystems.com |
| PDE5 | 31.7, 32 | glpbio.commedchemexpress.comrndsystems.com |
Modulation of Angiotensin-Converting Enzyme (ACE)
Beyond its well-established effects on phosphodiesterases, 8-isobutyl-1,3-dimethylxanthine has been shown to modulate the activity of angiotensin-converting enzyme (ACE). A study using cultured bovine pulmonary artery endothelial cells found that a 24-hour incubation with 200 μM of IBMX resulted in a five- to ten-fold increase in cellular ACE activity compared to untreated cells. nih.gov This effect was less pronounced in the surrounding medium. nih.gov
The mechanism for this elevation in ACE activity appears to be distinct from the cAMP pathway typically associated with IBMX. While a transient rise in cAMP was observed 30 minutes after IBMX introduction, it returned to control levels within an hour, whereas the increase in ACE activity required at least two hours of contact with the compound. nih.gov The study suggested that the elevation of ACE requires new protein synthesis. Furthermore, the effect was completely abolished by calmodulin inhibitors, indicating that the modulation of ACE by IBMX is likely mediated by a calcium-calmodulin complex. nih.gov
Relationship with Xanthine Oxidase
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. wikipedia.org 8-Isobutyl-1,3-dimethylxanthine, as a derivative of xanthine, belongs to the chemical family that serves as a substrate for this metabolic pathway. nih.govwikipedia.org
However, while IBMX is structurally related to the substrates of xanthine oxidase, its primary and most potent enzymatic interaction is the inhibition of phosphodiesterases. nih.govwikipedia.org The available scientific literature focuses on IBMX as a PDE inhibitor. glpbio.commedchemexpress.comrndsystems.com Studies involving the modulation of purine metabolism often utilize specific xanthine oxidase inhibitors, such as febuxostat (B1672324) or allopurinol, to block the enzyme's activity. nih.gov For example, in research on adipogenesis, IBMX is used to stimulate the process (via PDE inhibition), while xanthine oxidase inhibitors are used to suppress it, indicating distinct functional roles rather than IBMX directly inhibiting xanthine oxidase. nih.gov Therefore, the relationship between 8-isobutyl-1,3-dimethylxanthine and xanthine oxidase is primarily metabolic, with xanthine oxidase being the enzyme responsible for the catabolism of xanthines, rather than an enzyme whose activity is directly modulated by IBMX as a primary mechanism of action. wikipedia.org
Preclinical Investigation of 8 Isobutyl 1,3 Dimethylxanthine in Research Models
In Vitro Cellular and Biochemical Assays
In vitro studies are fundamental to understanding the molecular mechanisms of a compound. For 8-Isobutyl-1,3-dimethylxanthine, these assays have elucidated its primary modes of action at the cellular level.
Receptor Binding Studies in Cell Lines
Like other methylxanthine derivatives, 8-Isobutyl-1,3-dimethylxanthine is recognized as a nonselective adenosine (B11128) receptor antagonist. wikipedia.org This antagonistic activity is a key aspect of its pharmacological profile, contributing to its broad effects in various cellular systems. wikipedia.org Methylxanthines, including IBMX, bind to adenosine receptors and typically counteract the suppressive physiological effects of adenosine.
Enzyme Inhibition Assays (e.g., PDE activity)
The most well-characterized action of 8-Isobutyl-1,3-dimethylxanthine is its role as a competitive, non-selective phosphodiesterase (PDE) inhibitor. wikipedia.org It effectively inhibits a wide range of PDE enzyme families, with the notable exceptions of PDE8 and PDE9. wikipedia.orgcellsignal.com This inhibition prevents the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). cellsignal.com The inhibitory potency of IBMX varies across different PDE subtypes, as detailed in numerous biochemical assays. selectscience.net
The half-maximal inhibitory concentrations (IC₅₀) determined from these assays quantify the compound's potency against specific PDE enzymes.
| PDE Isoform | IC₅₀ (μM) | Reference |
|---|---|---|
| PDE1 | 19 | selectscience.net |
| PDE2 | 50 | selectscience.net |
| PDE3 | 6.5 - 18 | selectscience.netmedchemexpress.com |
| PDE4 | 13 - 26.3 | selectscience.netmedchemexpress.com |
| PDE5 | 31.7 - 32 | selectscience.netmedchemexpress.com |
| PDE7 | 7 | selectscience.net |
| PDE11 | 50 | selectscience.net |
Cellular Signaling Pathway Analysis (e.g., cAMP accumulation, HDAC activity)
By inhibiting PDE enzymes, 8-Isobutyl-1,3-dimethylxanthine directly impacts cellular signaling pathways that are regulated by cyclic nucleotides. The primary consequence of PDE inhibition is the intracellular accumulation of cAMP and cGMP. cellsignal.com This elevation in second messenger concentration leads to the activation of downstream effectors, most notably cyclic-nucleotide-regulated protein kinases such as Protein Kinase A (PKA). wikipedia.orgcellsignal.com The activation of PKA is a necessary step for the effects of cAMP on processes like junctional conductance in heart cells. nih.gov
While the cAMP/PKA pathway is the principal signaling cascade affected by IBMX, other related xanthine (B1682287) compounds have been shown to influence different pathways. For instance, Theophylline (B1681296), another dimethylxanthine, can activate histone deacetylase (HDAC) activity, which plays a role in suppressing inflammatory gene expression. medchemexpress.comnih.gov This effect is reportedly independent of PDE inhibition. nih.gov
Studies on Specific Cellular Responses (e.g., antiaggregant activity)
The elevation of intracellular cyclic nucleotides by 8-Isobutyl-1,3-dimethylxanthine triggers various specific cellular responses, including the inhibition of platelet aggregation. Research has demonstrated that IBMX can inhibit the aggregation of canine platelets induced by arachidonic acid. wikipedia.org In these studies, IBMX was found to be more potent than theophylline in preventing aggregation. wikipedia.org While IBMX did not affect basal cAMP levels in these platelets, it did potentiate cAMP production when stimulated by prostaglandin (B15479496) E1. wikipedia.org
Investigation of Cytotoxicity in Cancer Cell Lines (if relevant to research focus)
The effects of 8-Isobutyl-1,3-dimethylxanthine on cell proliferation and viability have been investigated in several cancer cell lines. In studies on small cell lung cancer (SCLC) cell lines (OH1, OH3, SW2, H69, and H82), a combination of indomethacin (B1671933) and IBMX was found to significantly inhibit cell proliferation in a dose-dependent manner.
Ex Vivo Tissue-Based Studies
Ex vivo studies, which use tissues isolated from an organism, provide a bridge between in vitro assays and whole-organism studies by maintaining the tissue's complex cellular architecture. panlab.com These organ bath experiments allow for the examination of a compound's effect on tissue function in a controlled environment, free from systemic influences. nih.govnih.gov
8-Isobutyl-1,3-dimethylxanthine has been studied in various ex vivo models:
Airway Tissue: In guinea pig tracheal preparations, IBMX at a concentration of 100 μM was shown to be highly effective at inducing tracheal relaxation. medchemexpress.com
Conjunctival Epithelium: Experiments using isolated rabbit conjunctival epithelia demonstrated that IBMX reduced diffusional water permeability. This effect was associated with an increase in intracellular cAMP.
Pancreatic Islets: When applied to isolated rat pancreatic islets, 1 mM of IBMX caused a 5.7-fold increase in the rate of insulin (B600854) release. The tissue exhibited a memory for this exposure, showing an enhanced response upon subsequent stimulation with IBMX.
Cardiac Tissue: In studies with isolated rat ventricular cell pairs, 10⁻⁶ M IBMX was found to increase the junctional conductance between the cells, an effect mediated by the activation of cAMP-dependent protein kinase. nih.gov
These studies highlight the utility of 8-Isobutyl-1,3-dimethylxanthine as a research tool to modulate cyclic nucleotide signaling and study a range of physiological responses in intact tissues.
Effects on Smooth Muscle Relaxation in Isolated Tissues (e.g., Tracheal Rings)
8-Isobutyl-1,3-dimethylxanthine (IBMX) has been examined for its effects on airway smooth muscle, a key tissue in respiratory physiology and pathology. In preclinical research using isolated guinea-pig trachealis (tracheal rings), IBMX demonstrated a capacity to induce concentration-dependent relaxation of tissues pre-contracted with histamine. rndsystems.com This effect is a hallmark of its activity as a phosphodiesterase (PDE) inhibitor. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), IBMX contributes to the signaling cascade that leads to smooth muscle relaxation.
Comparative studies have shown that IBMX is approximately equipotent to other phosphodiesterase inhibitors, such as papaverine, in relaxing histamine-induced contractions of the tracheal muscle. rndsystems.com Further research has highlighted the compound's role in modulating cAMP levels in airway smooth muscle cells from both asthmatic and non-asthmatic sources. In the presence of IBMX, a pan-PDE inhibitor, asthmatic airway smooth muscle cells produced approximately 50% less cAMP in response to stimuli compared to non-asthmatic cells, suggesting underlying differences in PDE activity. wikipedia.org At a concentration of 100 μM, IBMX was found to be one of the more effective xanthine derivatives at inducing tracheal relaxation.
The following table summarizes the key findings regarding the effects of 8-Isobutyl-1,3-dimethylxanthine on isolated tracheal smooth muscle.
| Model System | Pre-contraction Agent | Key Finding | Comparative Potency |
| Isolated Guinea-Pig Trachealis | Histamine | Elicited concentration-dependent relaxation | Approximately equipotent to Papaverine |
| Human Airway Smooth Muscle Cells | N/A | Reduced total PDE activity | N/A |
Biochemical Analysis in Tissue Homogenates (e.g., HDAC activity in macrophages)
The biochemical effects of xanthine derivatives have been a subject of significant research interest, particularly concerning their anti-inflammatory properties. One area of investigation has been their impact on histone deacetylase (HDAC) activity, an enzyme class involved in the regulation of gene expression. In studies using bronchoalveolar lavage (BAL) macrophages, the parent compound theophylline has been shown to restore HDAC activity that is otherwise reduced in inflammatory conditions. nih.govmedchemexpress.com
However, specific investigations into the effect of 8-Isobutyl-1,3-dimethylxanthine on HDAC activity have yielded different results. In a study analyzing HDAC activity in macrophage lysates, 8-Isobutyl-1,3-dimethylxanthine, used at a concentration of 500 μM, was found to have no effect on HDAC activity. cellsignal.com This finding suggests that while the general class of methylxanthines may influence HDAC, this particular action is not shared by all its derivatives. The effect on HDAC appears to be specific to certain molecular structures within the xanthine family, such as theophylline, and is not a general consequence of non-specific phosphodiesterase inhibition.
The table below outlines the comparative effects of Theophylline and 8-Isobutyl-1,3-dimethylxanthine on HDAC activity in macrophages.
| Compound | Cell Type | Concentration | Effect on HDAC Activity |
| Theophylline | BAL Macrophages | 10⁻⁵ M | Increased LPS-suppressed HDAC activity |
| 8-Isobutyl-1,3-dimethylxanthine | BAL Macrophages | 500 μM | No effect observed |
Animal Model Research
Design and Application of Relevant Animal Models for Mechanistic Studies
Animal models are crucial for elucidating the in vivo mechanisms of action of investigational compounds like 8-Isobutyl-1,3-dimethylxanthine. One such model involved the use of mice bearing Ehrlich ascites tumors to study the compound's effect on cell signaling and proliferation in a living system. nih.gov In this model, the intraperitoneal injection of 8-Isobutyl-1,3-dimethylxanthine allowed researchers to assess its impact on cyclic AMP levels and DNA synthesis within the tumor cells. nih.gov The timing of administration relative to tumor implantation was a key variable, enabling the study of the compound's effects at different stages of tumor cell proliferation. nih.gov
Another research application has utilized rabbits to investigate the pharmacodynamic effects of 8-Isobutyl-1,3-dimethylxanthine on endocrine function. researchgate.net In these studies, the compound was administered to the animals, and ovarian fragments were subsequently analyzed in vitro. This ex vivo approach allowed for the examination of how systemic exposure to the compound influences the local release of steroid hormones, providing insights into its potential effects on reproductive endocrinology. researchgate.net These models, while not designed to evaluate therapeutic potential, are instrumental for understanding the fundamental biological and mechanistic effects of the compound in a complex physiological environment.
Analysis of Compound Distribution in Animal Tissues and Organs (e.g., brain penetration)
The distribution of a compound throughout the body, including its ability to penetrate the blood-brain barrier (BBB), is governed by its physicochemical properties. Key determinants for CNS penetration include lipophilicity, molecular size, and the potential for interaction with transport systems. cellsignal.comsigmaaldrich.com 8-Isobutyl-1,3-dimethylxanthine has a molecular weight of 222.24 g/mol , which is well below the general threshold of 400-500 Da that tends to limit passive diffusion across the BBB. rndsystems.comwikipedia.org
The following table summarizes the relevant physicochemical properties of 8-Isobutyl-1,3-dimethylxanthine in the context of predicted tissue distribution.
| Physicochemical Property | Value | Implication for Distribution/Brain Penetration |
| Molecular Weight | 222.24 g/mol | Favorable (below 400-500 Da threshold) for passive diffusion across the BBB. rndsystems.comwikipedia.org |
| Lipophilicity (LogP) | Varies by prediction method | Cell permeability suggests sufficient lipophilicity to cross membranes. |
Assessment of Pharmacodynamic Endpoints in Animal Models for Research Insights
In animal model research, the measurement of specific pharmacodynamic endpoints is essential for understanding a compound's biological effects. For 8-Isobutyl-1,3-dimethylxanthine, studies have focused on quantifiable biochemical and physiological markers.
In the Ehrlich ascites tumor model in mice, key pharmacodynamic endpoints included intracellular cyclic AMP levels and the rate of DNA synthesis. nih.gov The latter was assessed by measuring the incorporation of ³H-thymidine into tumor cells. nih.gov Research findings indicated that administration of the compound led to an elevation of cyclic AMP and a corresponding inhibition of ³H-thymidine incorporation, demonstrating a clear pharmacodynamic effect on cellular signaling and proliferation pathways in vivo. nih.gov
In a different model using rabbits, the pharmacodynamic assessment focused on endocrine function. researchgate.net The endpoints measured were the in vitro release of the steroid hormones progesterone (B1679170) and estradiol (B170435) from ovarian fragments that had been exposed to 8-Isobutyl-1,3-dimethylxanthine in vivo. researchgate.net This allowed for an evaluation of the compound's impact on steroidogenesis and hormonal regulation. The selection of these specific endpoints provides valuable, quantifiable data that offer insights into the compound's physiological and cellular mechanisms of action within a whole-animal system.
Structure Activity Relationship Sar Studies on 8 Substituted Xanthine Derivatives with Emphasis on Isobutyl Modifications
Impact of C8 Substitution on Adenosine (B11128) Receptor Selectivity and Affinity
The introduction of substituents at the C8 position of the xanthine (B1682287) nucleus is a critical determinant of affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). researchgate.netnih.gov Generally, moving from an unsubstituted C8 (as in theophylline) to one bearing an alkyl or aryl group dramatically increases antagonistic potency, particularly at the A1 receptor. nih.govnih.gov This enhancement is attributed to the interaction of the C8 substituent with a specific hydrophobic pocket within the receptor binding site. nih.govnih.gov
The size, shape, and lipophilicity of the alkyl group at the C8 position significantly influence binding affinity for adenosine receptors. While direct comparative studies for small, branched alkyl chains like isobutyl, isopropyl, and tertiary-butyl are not extensively detailed in the available literature, broader principles can be drawn from studies on various 8-cycloalkyl and 8-polycycloalkyl xanthines. These studies reveal that the A1 receptor's hydrophobic pocket is sensitive to the steric bulk and conformation of the C8-substituent. nih.gov
For instance, the introduction of conformationally restricted moieties like a cyclopentyl group at the 8-position of 1,3-dipropylxanthine (B15781) results in exceptionally high A1 affinity, with compounds like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) exhibiting over 700-fold selectivity for A1 over A2 receptors. nih.govd-nb.info Increasing the size to a cyclohexyl group can maintain high affinity, though selectivity may vary. nih.gov
Based on these principles, a comparative analysis of isobutyl, isopropyl, and tertiary-butyl groups can be inferred:
Isobutyl: This group offers a balance of moderate steric bulk and hydrophobicity, allowing for favorable interactions within the binding pocket without significant steric hindrance.
Isopropyl: Being slightly less bulky than isobutyl, it might offer a different conformational fit, which could alter affinity and selectivity.
Tertiary-butyl: As the bulkiest of the three, a tert-butyl group could introduce steric hindrance, potentially reducing affinity if the binding pocket cannot accommodate its size. However, in some receptor environments, increased bulk can enhance hydrophobic interactions and thus potency. The introduction of a quaternary carbon at the 8-position has been shown to enhance A1 antagonism. nih.gov
The optimal alkyl substituent is highly dependent on the specific topology of the adenosine receptor subtype's binding site.
Table 1: Inferred Structure-Activity Relationships of 8-Alkyl Groups
| 8-Alkyl Group | Key Feature | Inferred Impact on A1 Affinity |
|---|---|---|
| Isobutyl | Moderate bulk, flexible | Potentially strong, favorable fit |
| Isopropyl | Less bulky than isobutyl | May have slightly different potency/selectivity |
| Tertiary-Butyl | High steric bulk | Potentially high affinity if pocket accommodates; risk of steric clash |
| Cyclopentyl | Conformationally restricted | Often leads to very high affinity and selectivity |
While the isobutyl group itself is achiral, the stereochemistry of substituents at the C8 position is a critical factor for receptor binding when a chiral center is present. The adenosine receptor binding pocket is chiral and can differentiate between stereoisomers.
Studies on 1,3-dipropylxanthines with chiral C8 substituents have demonstrated significant stereoselectivity. For example, when enantiomeric pairs of compounds with chiral aralkyl groups (such as 1-phenylpropyl) at the 8-position were tested, the (R)-enantiomers were consistently and significantly more potent as A1 receptor antagonists than the corresponding (S)-enantiomers. nih.govdatapdf.com The most potent of these, (R)-8-(1-methyl-2-phenylethyl)-1,3-dipropylxanthine, displayed a Ki value of 6.9 nM at the A1 receptor. nih.gov This stereochemical preference indicates a specific and defined orientation of the C8-substituent within the receptor's binding site is necessary for optimal interaction. datapdf.com
Influence of the Isobutyl Group on Phosphodiesterase Inhibition Potency and Selectivity
Xanthine derivatives, including theophylline (B1681296), are known non-selective phosphodiesterase (PDE) inhibitors. researchgate.netlitfl.com This action increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various physiological effects. The presence and position of an isobutyl group can significantly modulate this activity.
The most well-studied isobutyl-containing xanthine is 1-methyl-3-isobutylxanthine (IBMX). It is important to note that in IBMX, the isobutyl group is at the N3 position, not the C8 position of theophylline. However, its properties provide insight into the group's contribution to PDE inhibition. IBMX is a potent, non-selective PDE inhibitor, considerably more potent than theophylline. frontiersin.org Its widespread use in laboratory research stems from its ability to inhibit multiple PDE families (PDE1, PDE2, PDE3, PDE4, PDE5, etc.). nih.gov
Role of Substituents at N1, N3, and N7 Positions in Conjunction with C8-Isobutyl Group
The 1,3-dimethyl pattern of theophylline is a common starting point for SAR studies. Altering these alkyl groups has profound effects on potency.
Elongation of N1 and N3 substituents: Replacing the methyl groups at N1 and N3 with larger alkyl groups, such as propyl groups, generally enhances potency at adenosine receptors. nih.govelsevier.com For example, 1,3-dipropyl derivatives are often significantly more potent A1 antagonists than their 1,3-dimethyl counterparts when combined with an appropriate C8-substituent. nih.gov This suggests that an 8-isobutyl-1,3-dipropylxanthine would likely be a more potent adenosine antagonist than 8-isobutyltheophylline.
N7 Substitution: Modification at the N7 position generally decreases adenosine receptor affinity. nih.gov However, it can be used to tune selectivity. A 7-methyl group, for instance, can lead to a large decrease in A1 affinity, thereby increasing selectivity for A2A or A2B receptors. nih.govnih.gov
Table 2: General Effects of N-Position Substitutions on Xanthine Activity
| Position | Substituent Change | General Effect on Adenosine Receptor Affinity |
|---|---|---|
| N1, N3 | Elongation (e.g., methyl to propyl) | Increases potency nih.govelsevier.com |
| N7 | Addition of alkyl group | Decreases potency, can modulate selectivity nih.gov |
The binding of 8-substituted xanthines to adenosine receptors is primarily an enthalpy-driven process, indicating strong, specific interactions within the binding site. nih.gov The isobutyl group at the C8 position contributes to this binding through both hydrophobic and steric interactions.
Hydrophobic Interactions: The adenosine A1 receptor possesses a well-defined hydrophobic subpocket that accommodates the C8-substituent. nih.govnih.gov The non-polar isobutyl group is well-suited to occupy this pocket, forming favorable van der Waals and hydrophobic interactions with non-polar amino acid residues. This interaction is a major driver for the increased affinity observed in 8-substituted xanthines compared to theophylline. nih.gov It is believed that the 8-substituent of a xanthine antagonist and the N6-substituent of an adenosine agonist bind to the same general region of the A1 receptor. nih.gov
Steric Contributions: The size and shape of the isobutyl group provide a steric fit that is complementary to the receptor pocket. While larger and more conformationally restricted groups like cyclopentyl can offer an even better fit for the A1 receptor, the isobutyl group provides a significant improvement over a simple hydrogen atom. nih.gov The steric bulk must be optimal; a group that is too large could introduce steric clashes with the receptor, leading to a decrease in affinity. The branched nature of the isobutyl group may offer a different and potentially more favorable steric profile compared to a linear n-butyl group.
Computational Chemistry and Molecular Modeling in SAR Elucidation of 8-Substituted Xanthine Derivatives
The exploration of Structure-Activity Relationships (SAR) for 8-substituted xanthine derivatives, including those with isobutyl modifications, has been significantly advanced through the use of computational chemistry and molecular modeling. These in silico techniques provide deep insights into the molecular interactions governing the affinity and selectivity of these compounds for their biological targets, primarily adenosine receptors and phosphodiesterases (PDEs). By simulating the interactions between a ligand, such as an 8-substituted theophylline derivative, and its protein target, researchers can rationalize observed biological activities and predict the potential of novel compounds.
Ligand-Protein Docking Studies for Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 8-substituted xanthines, docking studies have been instrumental in visualizing how modifications at the 8-position, such as the introduction of an isobutyl group, influence binding to the active site of adenosine receptors (A1, A2A, A2B) and phosphodiesterase enzymes.
General Principles from Docking Studies of 8-Alkylxanthines:
Docking simulations of various 8-alkylxanthines into the orthosteric binding pocket of adenosine receptors have revealed key interactions. The xanthine core typically forms hydrogen bonds with conserved residues, such as a highly conserved asparagine in transmembrane domain 6 (TM6) of the A2A receptor. The substituent at the 8-position extends into a specific sub-pocket of the binding site. The nature of this substituent critically determines the compound's affinity and selectivity.
For an 8-isobutyl substituent, the branched alkyl chain is expected to occupy a hydrophobic pocket within the receptor. The size and shape of this pocket vary between adenosine receptor subtypes, which is a key determinant of selectivity. For instance, the A1 receptor is known to accommodate bulky lipophilic groups at the 8-position, which often leads to high affinity. nih.gov In contrast, the A2A receptor's binding pocket has different steric and electronic requirements.
Key Interactions for 8-Substituted Xanthines at Adenosine Receptors:
| Interacting Residue (Example from A2A Receptor) | Type of Interaction | Role of 8-Substituent |
| Asn253 (TM6) | Hydrogen Bond | Anchors the xanthine core |
| Phe168 (TM5) | π-π Stacking | Interacts with the xanthine ring system |
| Ile274 (TM7) | Hydrophobic Interaction | Interacts with the 8-substituent |
| Ser277 (TM7) | Hydrophobic/van der Waals | Forms part of the binding pocket for the 8-substituent |
This table is illustrative of common interactions observed in docking studies of 8-substituted xanthines with adenosine receptors.
While specific docking studies detailing the precise interactions of 8-isobutyl-theophylline are not extensively available in the public domain, the general principles derived from studies on other 8-alkylxanthines suggest that the isobutyl group's primary role is to establish favorable hydrophobic interactions within the binding pocket. The branching of the isobutyl group may allow for a more optimal fit into certain hydrophobic pockets compared to linear alkyl chains of similar size, potentially enhancing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Substituted Xanthines
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistically significant correlation between molecular descriptors (physicochemical properties, electronic properties, and 3D features) and the observed activity, such as binding affinity (Ki) or inhibitory concentration (IC50).
For 8-substituted xanthines, QSAR studies have been crucial in identifying the key molecular properties of the 8-substituent that govern their potency and selectivity. These studies often highlight the importance of hydrophobicity, steric parameters, and electronic effects of the substituent at the 8-position.
Key Molecular Descriptors in QSAR Models for 8-Alkylxanthines:
A typical QSAR model for 8-alkylxanthine derivatives might take the following general form:
log(1/Activity) = c1 * (Hydrophobicity) + c2 * (Steric Parameter) + c3 * (Electronic Parameter) + constant
Where:
Hydrophobicity (e.g., LogP, π) of the 8-substituent often shows a positive correlation with activity, indicating that more lipophilic groups enhance binding, likely due to favorable interactions with hydrophobic pockets in the receptor.
Steric Parameters (e.g., Molar Refractivity, Sterimol parameters) relate to the size and shape of the 8-substituent. These parameters often have an optimal value, suggesting that the binding pocket has a finite size. An isobutyl group, with its specific bulk and shape, would be evaluated by these parameters.
Electronic Parameters (e.g., Hammett constants, calculated atomic charges) describe the electronic influence of the substituent. For simple alkyl groups like isobutyl, these effects are generally less pronounced than for more complex, electronically active substituents.
Illustrative QSAR Data for 8-Alkylxanthine Derivatives (Adenosine A1 Receptor Affinity):
| 8-Substituent | LogP (Calculated) | Molar Refractivity (Calculated) | Observed Affinity (Ki, nM) - Hypothetical |
| Methyl | 0.55 | 5.65 | 500 |
| Ethyl | 1.02 | 10.31 | 350 |
| Propyl | 1.49 | 14.97 | 200 |
| Isobutyl | 1.91 | 19.63 | 150 |
| Cyclopentyl | 2.51 | 22.58 | 50 |
| Phenyl | 2.13 | 26.49 | 80 |
This table presents hypothetical data to illustrate the trends often observed in QSAR studies of 8-alkylxanthines, where increasing hydrophobicity and optimal size of the alkyl group can lead to higher affinity.
QSAR models for 8-substituted xanthines have consistently demonstrated that the properties of the C8-substituent are a major determinant of biological activity. mdpi.com For an 8-isobutyl modification, its moderate lipophilicity and specific branched structure would be key inputs into a QSAR model to predict its affinity for different adenosine receptor subtypes or its inhibitory potency against various PDE isoforms. The development of predictive QSAR models allows for the virtual screening and rational design of new 8-substituted xanthines with potentially improved therapeutic profiles.
Advanced Analytical Techniques for the Research and Quantification of 8 Isobutyl 1,3 Dimethylxanthine
Chromatographic Methods
Chromatographic techniques are fundamental in the separation and analysis of 8-Isobutyl-1,3-dimethylxanthine from complex mixtures. These methods leverage the differential partitioning of the compound between a mobile and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and quantifying 8-Isobutyl-1,3-dimethylxanthine. This technique offers high resolution and sensitivity, making it ideal for separating the target compound from its impurities and degradation products. A typical HPLC method for the analysis of xanthine (B1682287) derivatives involves a reversed-phase column, often a C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Isocratic elution is often sufficient for routine analysis, providing consistent and reproducible results.
Key operational parameters in an HPLC method for 8-Isobutyl-1,3-dimethylxanthine would be meticulously optimized to achieve the desired separation. The choice of mobile phase composition, pH, and flow rate are critical variables that are adjusted to ensure sharp, symmetrical peaks with adequate resolution from other components. Quantification is typically performed using a UV detector, as the xanthine structure possesses a strong chromophore.
Table 1: Illustrative HPLC Parameters for 8-Isobutyl-1,3-dimethylxanthine Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 273 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography (GC) and its hyphenation with Mass Spectrometry (GC-MS) provide a powerful alternative for the analysis of 8-Isobutyl-1,3-dimethylxanthine, particularly for volatile and thermally stable compounds. Due to the relatively low volatility of xanthine derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. This typically involves converting polar functional groups into less polar, more volatile derivatives.
In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This combination of chromatographic separation and mass spectrometric detection offers high specificity and sensitivity, making it an excellent tool for identification and quantification.
Table 2: Representative GC-MS Parameters for Derivatized 8-Isobutyl-1,3-dimethylxanthine
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 150°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-550 amu |
High-Performance Thin-Layer Chromatography (HPTLC) as an Alternative
High-Performance Thin-Layer Chromatography (HPTLC) presents a viable and cost-effective alternative to HPLC and GC for the analysis of 8-Isobutyl-1,3-dimethylxanthine. This planar chromatographic technique offers several advantages, including the ability to analyze multiple samples simultaneously, which can significantly increase throughput. The methodology involves spotting the sample onto a high-performance plate coated with a stationary phase, followed by development in a chamber containing the mobile phase.
For the analysis of xanthine derivatives, a silica (B1680970) gel HPTLC plate is commonly used with a mobile phase consisting of a mixture of organic solvents. Detection can be achieved by viewing the plate under UV light, where the compound will appear as a dark spot on a fluorescent background. Densitometric scanning can then be used for quantification.
Spectrometric Techniques
Spectrometric techniques are indispensable for the detection, quantification, and structural elucidation of 8-Isobutyl-1,3-dimethylxanthine. These methods rely on the interaction of the molecule with electromagnetic radiation.
UV Spectrophotometry for Detection and Quantification
UV Spectrophotometry is a straightforward and widely used technique for the detection and quantification of 8-Isobutyl-1,3-dimethylxanthine. The purine (B94841) ring system in the xanthine structure contains conjugated double bonds, which absorb ultraviolet radiation in a characteristic manner. The wavelength of maximum absorbance (λmax) for xanthine derivatives typically falls within the range of 270-280 nm.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple, rapid, and cost-effective, making it suitable for routine quality control applications.
Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman Spectrometry for Structural Analysis
Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectrometry are powerful, non-destructive techniques used for the structural analysis of 8-Isobutyl-1,3-dimethylxanthine. Both methods provide a vibrational spectrum of the molecule, which acts as a unique "fingerprint" and provides information about the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes, such as C=O stretching, N-H bending, and C-N stretching, which are characteristic of the xanthine core.
FT-Raman spectroscopy, on the other hand, is a scattering technique that provides complementary information to FT-IR. It is particularly useful for analyzing symmetric vibrations and non-polar bonds. The combined use of FT-IR and FT-Raman allows for a more complete vibrational assignment and a detailed structural characterization of 8-Isobutyl-1,3-dimethylxanthine.
Table 3: Key Vibrational Modes for Xanthine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch | 1650 - 1750 |
| C=C and C=N Stretch | 1500 - 1650 |
| Ring Vibrations | 1300 - 1500 |
| C-N Stretch | 1000 - 1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 8-isobutyl-1,3-dimethylxanthine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom, connectivity, and stereochemistry.
¹H-NMR Spectroscopy provides data on the number of different types of protons, their electronic environments, and the number of neighboring protons. For 8-isobutyl-1,3-dimethylxanthine, the expected ¹H-NMR spectrum would feature distinct signals corresponding to the protons of the two N-methyl groups, the isobutyl group at the C8 position, and the N-H proton of the imidazole (B134444) ring.
N-Methyl Protons: The protons of the methyl groups at the N1 and N3 positions are expected to appear as sharp singlets in the region of 3.2-3.6 ppm.
Isobutyl Protons: The isobutyl group will exhibit a more complex pattern. The two methyl groups (-CH(CH ₃)₂) will appear as a doublet, the methine proton (-CH (CH₃)₂) as a multiplet (septet or nonet), and the methylene (B1212753) protons (-CH ₂-) as a doublet.
Imidazole N-H Proton: The signal for the N-H proton can be broad and its chemical shift is variable, often appearing downfield.
¹³C-NMR Spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled ¹³C-NMR spectrum of 8-isobutyl-1,3-dimethylxanthine, each unique carbon atom will produce a single peak. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.
Carbonyl Carbons (C2, C6): These carbons are highly deshielded and will appear significantly downfield, typically in the range of 150-160 ppm.
Purine Ring Carbons (C4, C5, C8): These sp²-hybridized carbons will have signals in the aromatic/olefinic region.
N-Methyl Carbons: The carbons of the N1 and N3 methyl groups will be found in the aliphatic region, typically between 25-35 ppm.
Isobutyl Carbons: The four carbons of the isobutyl group will also produce signals in the aliphatic region, with distinct shifts for the methylene, methine, and methyl carbons.
The following tables summarize the predicted NMR chemical shifts for 8-isobutyl-1,3-dimethylxanthine based on its structure and known chemical shift ranges for similar functional groups. libretexts.orgcompoundchem.comoregonstate.edu
Table 1: Predicted ¹H-NMR Chemical Shifts for 8-Isobutyl-1,3-dimethylxanthine This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N1-CH₃ | 3.2 - 3.4 | Singlet |
| N3-CH₃ | 3.4 - 3.6 | Singlet |
| C8-CH₂-CH(CH₃)₂ | 2.5 - 2.8 | Doublet |
| C8-CH₂-CH(CH₃)₂ | 2.0 - 2.3 | Multiplet |
| C8-CH₂-CH(CH₃)₂ | 0.9 - 1.1 | Doublet |
Table 2: Predicted ¹³C-NMR Chemical Shifts for 8-Isobutyl-1,3-dimethylxanthine This table is interactive. Click on the headers to sort.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Carbonyl) | 155 - 158 |
| C6 (Carbonyl) | 151 - 153 |
| C4 | 147 - 149 |
| C8 | 154 - 157 |
| C5 | 106 - 108 |
| N1-CH₃ | 29 - 31 |
| N3-CH₃ | 27 - 29 |
| C8-CH₂- | 35 - 38 |
| C8-CH₂-CH- | 28 - 30 |
Electrophoretic Methods
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that utilize an electric field to separate analytes within a narrow-bore fused-silica capillary. nih.gov The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on differences in the charge-to-size ratio of the analytes. oup.com This technique is characterized by high efficiency, short analysis times, and minimal sample and reagent consumption. oup.com For the analysis of xanthine derivatives, CE methods often employ alkaline buffers, such as borate (B1201080) or phosphate (B84403) buffers, at a pH around 9. nih.govoup.com Under these conditions, xanthines, which are weakly acidic, become anionic and can be separated based on their differential electrophoretic mobilities. oup.com
Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral and sparingly soluble compounds. wikipedia.orgcore.ac.uk In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase. wikipedia.org Separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. core.ac.uk MEKC is particularly well-suited for separating mixtures of charged and neutral analytes, making it ideal for analyzing complex samples containing various purine alkaloids. nih.govnih.gov The technique has been successfully used to separate various substituted purines, including theophylline (B1681296), caffeine (B1668208), and other methylated xanthines, in a single run. nih.gov
For 8-isobutyl-1,3-dimethylxanthine, both CE and MEKC represent viable analytical approaches. As a neutral or weakly charged molecule depending on the pH, its separation by CZE would be limited. However, MEKC would be highly effective, as the isobutyl group imparts significant hydrophobicity, leading to strong interaction with the micellar phase and enabling efficient separation from other, more polar xanthine analogues.
Table 3: Typical Operational Parameters for CE and MEKC Analysis of Xanthine Derivatives This table is interactive. Click on the headers to sort.
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 40-70 cm total length | nih.govoup.com |
| Background Electrolyte (Buffer) | 20-100 mM Borate or Phosphate buffer | nih.govoup.comnih.gov |
| pH | 8.5 - 9.5 | oup.com |
| Surfactant (for MEKC) | 50-100 mM Sodium Dodecyl Sulfate (SDS) | nih.govnih.gov |
| Applied Voltage | 15 - 30 kV | nih.govoup.com |
| Temperature | 25 - 30 °C | oup.com |
Sample Preparation and Extraction Methodologies for Research Matrices
Effective sample preparation is a critical step to isolate 8-isobutyl-1,3-dimethylxanthine from complex research matrices (e.g., biological fluids, cell culture media, environmental samples) and remove interfering substances prior to analysis. The choice of extraction method depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical technique.
Solid-Phase Extraction and Liquid-Liquid Extraction
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration that involves partitioning analytes between a solid sorbent and a liquid phase. nih.gov For xanthine derivatives, reversed-phase sorbents like C18 (octadecylsilyl) are commonly employed. researchgate.net The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the target analyte with a stronger organic solvent like methanol or acetonitrile. researchgate.net SPE offers advantages such as high recovery, reduced solvent consumption compared to LLE, and the potential for automation. researchgate.net
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The extraction of alkaloids, including xanthine derivatives, often exploits their basic nature. alfa-chemistry.com This is achieved through a pH-gradient extraction method:
The aqueous sample is acidified to ensure the alkaloid is in its protonated, water-soluble salt form. Lipophilic impurities can be removed by washing with an organic solvent.
The pH of the aqueous phase is then raised by adding a base, which converts the alkaloid salt back to its free base form.
The now more lipophilic free base is extracted into an immiscible organic solvent (e.g., chloroform, ethyl acetate).
The organic solvent is then evaporated to yield the concentrated analyte.
Microwave-Assisted Extraction Techniques
Microwave-Assisted Extraction (MAE) is an advanced extraction technique that uses microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction of target compounds. mdpi.com The direct interaction of microwaves with polar molecules within the matrix causes rapid heating, leading to cell wall disruption and enhanced diffusion of the analyte into the surrounding solvent. nih.gov MAE offers significant advantages over conventional methods, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. researchgate.netnih.gov
The efficiency of MAE is influenced by several key parameters, including the choice of solvent, microwave power, extraction time, temperature, and the solvent-to-material ratio. mdpi.com For xanthine derivatives, polar solvents like water or ethanol-water mixtures are effective. asianpubs.org The optimization of MAE parameters is crucial to maximize recovery while preventing thermal degradation of the target compound. mdpi.com
Table 4: Key Parameters in Microwave-Assisted Extraction of Xanthine Derivatives This table is interactive. Click on the headers to sort.
| Parameter | Typical Range/Value | Influence on Extraction | Source(s) |
|---|---|---|---|
| Solvent | Water, Ethanol, Methanol (or aqueous mixtures) | Solubilizes the target analyte and absorbs microwave energy. | mdpi.comasianpubs.org |
| Microwave Power | 300 - 800 W | Affects heating rate and extraction efficiency. Higher power can risk degradation. | mdpi.com |
| Extraction Time | 5 - 40 min | Shorter times are a key advantage; must be sufficient for complete extraction. | mdpi.com |
| Temperature | 50 - 90 °C | Higher temperatures increase solubility and diffusion but can cause degradation. | mdpi.comasianpubs.org |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| 8-Isobutyl-1,3-dimethylxanthine |
| Theophylline |
| Caffeine |
| Sodium Dodecyl Sulfate (SDS) |
| Methanol |
| Acetonitrile |
| Chloroform |
| Ethyl Acetate |
Future Research Directions and Translational Perspectives for 8 Isobutyl 1,3 Dimethylxanthine
Exploration of Novel Molecular Targets and Pathways
While the primary mechanism of action of 8-Isobutyl-1,3-dimethylxanthine is the inhibition of PDEs, emerging research indicates that its biological effects are more complex and may involve interactions with other molecular targets. taylorandfrancis.comcellsignal.com Future investigations are crucial to deconvolve these non-canonical pathways, which could unveil new therapeutic applications.
A significant area of future research is the exploration of ion channels as direct targets. Recent studies have demonstrated that 8-Isobutyl-1,3-dimethylxanthine can directly inhibit the two-pore domain potassium channel (K2P) THIK-1. nih.gov This inhibition occurs from the extracellular side of the channel and, importantly, is independent of the canonical cAMP/Protein Kinase A (PKA) pathway. nih.gov Given the critical role of K2P channels in regulating cellular excitability, particularly in the central nervous system, this finding opens up new avenues for investigating 8-Isobutyl-1,3-dimethylxanthine in the context of neuronal function and related pathologies.
Another promising research direction involves its effects on G-protein coupled receptors (GPCRs). Studies have shown that chronic exposure of smooth muscle cells to 8-Isobutyl-1-methylxanthine leads to an increased density and sensitivity of alpha-1-adrenergic receptors. nih.gov This sensitization appears to be regulated by a cAMP-dependent mechanism and suggests a novel pathway through which the compound can modulate cellular responses to contractile stimuli. nih.gov Furthermore, research has indicated that 8-Isobutyl-1,3-dimethylxanthine can suppress α2-adrenoceptor-mediated serotonin (B10506) release from neuroendocrine epithelial cells, pointing to another layer of interaction with GPCR signaling.
Future research should employ unbiased, large-scale screening approaches, such as proteomics and chemical genetics, to systematically identify new binding partners and molecular targets. It is also noteworthy that while 8-Isobutyl-1,3-dimethylxanthine inhibits most PDE families, it is a notably poor inhibitor of PDE8 and PDE9. cellsignal.comnih.gov Understanding the structural basis of this selectivity could provide critical insights into the active sites of these enzymes and guide the development of isoform-specific inhibitors.
Design and Synthesis of More Selective 8-Isobutyl-1,3-dimethylxanthine Derivatives
The non-selective nature of 8-Isobutyl-1,3-dimethylxanthine, while useful as a broad-spectrum research tool, is a significant limitation for therapeutic development due to the potential for off-target effects. A key future direction is the rational design and synthesis of new derivatives with enhanced selectivity for specific PDE isoforms or for the novel targets identified in section 7.1.
The extensive history of xanthine (B1682287) chemistry provides a solid foundation for this endeavor. Structure-activity relationship (SAR) studies on various xanthine analogs have established general principles for conferring selectivity. Modifications at the N1, N3, N7, and C8 positions of the xanthine core can dramatically alter the affinity and selectivity for different biological targets, such as adenosine (B11128) receptors and specific PDE subtypes.
Future synthetic strategies for derivatives of 8-Isobutyl-1,3-dimethylxanthine could focus on several approaches:
Modification of the 8-Position: The isobutyl group at the C8 position is a prime candidate for modification. Replacing it with larger, more complex moieties such as substituted phenyl rings, styryl groups, or various heterocyclic systems could introduce new interactions with the target's binding pocket, thereby enhancing selectivity.
Alterations at N1 and N3 Positions: While the methyl groups at the N1 and N3 positions are characteristic of this compound, replacing them with other alkyl groups (e.g., ethyl, propyl) could fine-tune the molecule's properties and selectivity.
Exploration of N7 and N9 Substitutions: Although 8-Isobutyl-1,3-dimethylxanthine is unsubstituted at the N7 position, derivatization at this site is a known strategy to modulate the pharmacological profile of xanthines. Similarly, exploring isoxanthine scaffolds could yield compounds with novel activity. nih.gov
The following table summarizes established structure-activity relationships for the broader xanthine class, which can guide the synthesis of more selective 8-Isobutyl-1,3-dimethylxanthine derivatives.
| Position on Xanthine Core | General Effect of Substitution | Potential Goal for Derivative Design |
|---|---|---|
| N1 | Substitution is often necessary for high affinity and selectivity at adenosine receptors. | Modify to decrease adenosine receptor antagonism and increase PDE selectivity. |
| N3 | Substitution can increase bronchodilator effects. | Optimize for respiratory applications by exploring different alkyl groups. |
| N7 | Substitution generally decreases adenosine receptor antagonism and bronchodilator potency. | Introduce small hydrophobic groups to fine-tune selectivity. |
| C8 | Substitution is a key determinant of selectivity. Large, bulky, or heterocyclic groups can increase potency and selectivity for specific PDE isoforms or adenosine receptor subtypes. | Systematically replace the isobutyl group with diverse chemical scaffolds to target specific PDEs or novel targets like THIK-1 channels. |
Development of Advanced Analytical Techniques for Complex Biological Systems
To better understand the pharmacokinetics, biodistribution, and cellular mechanism of action of 8-Isobutyl-1,3-dimethylxanthine and its future derivatives, the development of advanced and robust analytical techniques is essential.
Currently, the gold standard for quantifying small molecules in complex biological matrices like plasma, tissue homogenates, and cell lysates is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govrsc.orgnih.gov Future work should focus on developing and validating a dedicated LC-MS/MS method for 8-Isobutyl-1,3-dimethylxanthine. Such a method would offer high sensitivity and specificity, allowing for precise quantification at low concentrations. bioanalysis-zone.com Key steps in this development would include optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation to resolve the analyte from matrix interferences, and fine-tuning mass spectrometry parameters for selective detection using techniques like multiple reaction monitoring (MRM). nih.gov
In addition to chromatographic methods, there is a growing interest in developing biosensors for real-time monitoring of analytes. Electrochemical biosensors based on xanthine oxidase have been successfully developed for the detection of xanthine in food samples. rsc.orgnih.govmdpi.com These sensors often utilize nanomaterials, such as gold nanoparticles or carbon nanotubes, to enhance sensitivity and electron transfer. nih.govsigmaaldrich.com A promising future direction would be to adapt this technology for the specific detection of 8-Isobutyl-1,3-dimethylxanthine. This could involve engineering xanthine oxidase or other enzymes for higher specificity towards this particular derivative or developing novel synthetic receptors. Such a biosensor could enable real-time tracking of the compound's concentration in cell culture media or even in vivo, providing invaluable data on its metabolic fate and target engagement dynamics. acs.org
Investigating Synergistic Effects with Other Research Compounds in Preclinical Models
Combination therapy, where two or more agents are used together, is a cornerstone of modern medicine, particularly in oncology. fiercebiotech.comprecisionmedicineinvesting.com This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. Investigating the synergistic potential of 8-Isobutyl-1,3-dimethylxanthine with other research compounds in preclinical models is a fertile area for future research.
A well-established synergistic interaction exists with adenylyl cyclase activators like Forskolin . By inhibiting PDE, 8-Isobutyl-1,3-dimethylxanthine prevents the breakdown of cAMP, while Forskolin stimulates its production. The combination leads to a robust and sustained elevation of intracellular cAMP levels. This synergy has been exploited in preclinical models of glioma, where the combination of Forskolin and 8-Isobutyl-1,3-dimethylxanthine was shown to inhibit the proliferation and promote apoptosis of glioma stem cells. nih.govresearchgate.net
Another area of interest is in differentiation protocols. Studies have shown that 8-Isobutyl-1,3-dimethylxanthine acts synergistically with Retinoic Acid to upregulate the expression of Neurofilament-L, a key marker of neuronal differentiation in mesenchymal-like stem cells. plos.org
Furthermore, synergistic effects have been observed in models of cardiovascular disease. In preclinical models of cold-induced pulmonary hypertension, the combination of 8-Isobutyl-1,3-dimethylxanthine and Apocynin , an NADPH oxidase inhibitor, was more effective at reducing vascular medial layer thickness and increasing lumen diameter than either compound alone. medchemexpress.com This suggests a synergistic interplay between the cAMP pathway and the reduction of oxidative stress in mitigating vascular remodeling. nih.govresearchgate.net
The following table summarizes key synergistic combinations involving 8-Isobutyl-1,3-dimethylxanthine that warrant further preclinical investigation.
| Combination Compound | Mechanism of Synergy | Preclinical Model/Application | Observed Synergistic Effect |
|---|---|---|---|
| Forskolin | Maximizes intracellular cAMP levels by stimulating production (Forskolin) and inhibiting degradation (IBMX). | Glioma Stem Cells | Enhanced inhibition of proliferation and promotion of apoptosis. nih.govresearchgate.net |
| Retinoic Acid | Combined signaling inputs for neural differentiation pathways. | Mesenchymal Stem Cells | Synergistic upregulation of Neurofilament-L expression. plos.org |
| Apocynin | Simultaneous elevation of cAMP and inhibition of NADPH oxidase-mediated oxidative stress. | Cold-Induced Pulmonary Hypertension | Significant reduction in vascular remodeling and elevation of right ventricular systolic pressure. medchemexpress.com |
Application of Computational and In Silico Methods for Hypothesis Generation and Validation
Computational and in silico methods are indispensable tools in modern drug discovery and pharmacology, enabling researchers to generate and validate hypotheses with greater speed and efficiency. The application of these methods to 8-Isobutyl-1,3-dimethylxanthine research can accelerate the discovery of novel targets and the design of superior derivatives.
Molecular Docking and Virtual Screening: These techniques can be used to predict how 8-Isobutyl-1,3-dimethylxanthine and its virtual derivatives bind to the three-dimensional structures of various proteins. This approach can be used to screen large libraries of proteins to identify potential new molecular targets. For instance, docking studies could be performed against different PDE isoforms, including PDE8, to computationally validate the structural features responsible for the observed differences in inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to build mathematical models that correlate the chemical structure of xanthine derivatives with their biological activity. By analyzing a dataset of existing xanthine analogs and their measured potencies, QSAR models can predict the activity of novel, yet-to-be-synthesized derivatives of 8-Isobutyl-1,3-dimethylxanthine. This allows for the prioritization of synthetic efforts on compounds with the highest predicted selectivity and potency.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the binding of 8-Isobutyl-1,3-dimethylxanthine to its targets, reveal key conformational changes induced upon binding, and calculate binding free energies. This information is crucial for understanding the precise mechanism of action and for refining the design of next-generation inhibitors.
Pharmacophore Modeling and ADMET Prediction: Based on the known active compounds, a pharmacophore model can be generated to define the essential three-dimensional features required for biological activity. This model can then be used to screen virtual compound libraries for novel scaffolds. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-like properties of designed derivatives early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 8-isobutyl-theophylline?
To synthesize 8-isobutyl-theophylline, researchers should prioritize regioselective alkylation of theophylline at the 8-position using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Characterization requires a combination of HPLC for purity assessment (>98%), NMR (¹H and ¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Thermal stability should be analyzed via DSC to identify melting points and potential polymorphic transitions .
Q. How can researchers validate analytical methods for quantifying 8-isobutyl-theophylline in biological matrices?
Develop a reverse-phase HPLC protocol with UV detection (λ = 270–280 nm) using a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.5). Validate parameters per ICH guidelines:
Q. What pharmacokinetic models best describe 8-isobutyl-theophylline in preclinical studies?
In rabbits, a two-compartment open model with first-order elimination is recommended. Parameters include:
| Parameter | Value (Mean ± SD) |
|---|---|
| Elimination half-life (t₁/₂β) | 4.2 ± 0.8 h |
| Volume of distribution (Vd) | 0.65 ± 0.12 L/kg |
| Use nonlinear regression (e.g., Phoenix WinNonlin) for curve fitting . |
Advanced Research Questions
Q. How to resolve contradictions in solubility and bioavailability data for 8-isobutyl-theophylline across studies?
Discrepancies often arise from variations in excipient compatibility or pH-dependent solubility . Design a factorial experiment testing:
- Variables : pH (1.2–7.4), surfactants (e.g., polysorbate 80), and temperature (25–40°C).
- Response : Solubility (mg/mL) and dissolution rate.
Use ANOVA to identify significant interactions (p < 0.05) and apply chemometric factor analysis (FA) to DSC data to detect incompatibilities (e.g., cellulose excipients reduce solubility at neutral pH) .
Q. What experimental designs are optimal for evaluating 8-isobutyl-theophylline’s stability under accelerated storage conditions?
Adopt an ICH Q1A(R2)-compliant stability protocol :
- Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months).
- Analytical endpoints : Degradation products (HPLC), moisture content (Karl Fischer), and crystallinity (PXRD).
For predictive modeling, derive an empirical expression (e.g., Arrhenius equation) to extrapolate shelf-life from degradation kinetics .
Q. How to address conflicting pharmacokinetic data between in vitro and in vivo models?
Conduct mechanistic absorption modeling (e.g., GastroPlus™) integrating:
Q. What methodologies detect 8-isobutyl-theophylline’s interactions with cytochrome P450 enzymes?
Use human liver microsomes (HLMs) with NADPH cofactor:
- Incubation : 0.1–100 µM 8-isobutyl-theophylline + probe substrates (e.g., phenacetin for CYP1A2).
- LC-MS/MS analysis : Quantify metabolite formation (e.g., acetaminophen).
Calculate IC₅₀ values and classify inhibition potency (competitive vs. non-competitive) .
Methodological Considerations
Q. How to design a robust compatibility study with excipients for 8-isobutyl-theophylline formulations?
Adopt a DSC-FA (Factor Analysis) approach :
- Prepare binary mixtures (theophylline:excipient ratios from 1:9 to 9:1).
- Analyze thermal events (e.g., melting point depression, eutectic formation).
- Cluster results in a 2D score scatter plot ; compatible excipients (e.g., glicocol) group closer to pure API .
Q. What statistical methods are appropriate for analyzing contradictory efficacy data in animal models?
Apply mixed-effects modeling to account for inter-individual variability:
Q. How to validate predictive release models for 8-isobutyl-theophylline sustained-release tablets?
Develop an empirical equation (e.g., Higuchi model) correlating coating composition (variables: polymer ratio, plasticizer %) with release rate (%/h). Validate by comparing predicted vs. experimental rates (maximum acceptable error: <5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
